[(4-Chlorophenyl)(4-pyridinyl)methyl]amine dihydrochloride
Description
Structural Characterization and Nomenclature
The molecular architecture of this compound exhibits a distinctive bifunctional design that incorporates both aromatic and heteroaromatic ring systems connected through a central methylene carbon bearing an amino group. The compound's systematic nomenclature reflects its complex structural hierarchy, beginning with the 4-chlorophenyl moiety that features a chlorine atom positioned para to the point of attachment on the benzene ring. This chlorinated aromatic system connects to a central carbon atom that simultaneously bonds to a 4-pyridinyl group, where the nitrogen heteroatom occupies the para position relative to the methylene linkage.
The molecular formula C₁₂H₁₃Cl₃N₂ encompasses the complete dihydrochloride salt structure, yielding a molecular weight of 291.60 grams per mole. The base compound, prior to salt formation, maintains the molecular formula C₁₂H₁₁ClN₂, representing the neutral amine form. The Simplified Molecular Input Line Entry System representation, NC(C1=CC=C(Cl)C=C1)C2=CC=NC=C2.[H]Cl.[H]Cl, provides a linear notation that captures the complete connectivity pattern including the two associated hydrochloride molecules.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula (salt) | C₁₂H₁₃Cl₃N₂ | |
| Molecular Weight | 291.60 g/mol | |
| Chemical Abstracts Service Number | 1185689-68-2 | |
| MDL Number | MFCD08544217 |
The stereochemical considerations of this compound center around the central carbon atom that bears the amino group, which serves as a potential chiral center depending on the substitution pattern. The spatial arrangement of the 4-chlorophenyl and 4-pyridinyl groups around this central carbon creates distinct conformational preferences influenced by both steric interactions and electronic effects. The aromatic rings can adopt various orientational relationships, from coplanar arrangements that maximize π-π interactions to perpendicular conformations that minimize steric hindrance.
The nomenclature system also recognizes alternative naming conventions that emphasize different structural aspects of the molecule. The International Union of Pure and Applied Chemistry designation (4-chlorophenyl)(4-pyridinyl)methanamine dihydrochloride highlights the methanamine functional group as the primary amine center. This naming approach distinguishes the compound from related systems where the amine functionality might be positioned differently within the molecular framework.
Historical Development of Bifunctional Aromatic Amines
The evolution of bifunctional aromatic amine chemistry traces its origins to the fundamental discoveries surrounding aniline and its derivatives during the nineteenth century. Aniline, first isolated in 1826 through the destructive distillation of indigo, established the foundational understanding of aromatic amine behavior and reactivity patterns. The compound's characterization as a weak base with distinctive electronic properties provided the theoretical framework for developing more complex aromatic amine systems incorporating multiple functional groups.
The progression toward bifunctional aromatic amines gained momentum through systematic investigations of substituted anilines and their heterocyclic analogs. Aromatic amines emerged as a broad class of compounds encompassing not only simple anilines but also complex structures incorporating diverse aromatic rings and varied amine substituents. The recognition that aromatic amines could serve as versatile building blocks for pharmaceuticals, dyes, and advanced materials drove extensive research into multifunctional derivatives.
The specific development of chlorophenyl-pyridinyl systems reflects the convergence of halogenated aromatic chemistry with heterocyclic amine research. Studies of N-(chlorophenyl)pyridinecarboxamides have demonstrated the structural diversity achievable through systematic positional variations of both chlorine and nitrogen functionalities. Research findings indicate that the positioning of substituents significantly influences both physical properties and intermolecular interactions, with specific isomeric arrangements displaying distinct hydrogen bonding patterns and crystal packing behaviors.
The emergence of this compound represents a sophisticated evolution in this field, combining the established chemistry of chlorinated aromatics with the versatile coordination properties of pyridine systems. The methylene bridge connecting these disparate aromatic systems creates unique electronic communication pathways that distinguish this compound class from simpler aromatic amines. Contemporary research has revealed that such bifunctional systems exhibit enhanced reactivity profiles compared to their monofunctional analogs, enabling applications in advanced synthetic methodologies.
Positional Isomerism in Chlorophenyl-Pyridinyl Systems
The phenomenon of positional isomerism in chlorophenyl-pyridinyl systems represents a fundamental aspect of structural chemistry that profoundly influences both physical properties and chemical behavior. Systematic investigations of nine N-(chlorophenyl)pyridinecarboxamides have revealed the extensive impact of substituent positioning on molecular properties, demonstrating that para-, meta-, and ortho-substitution patterns create distinct structural families with unique characteristics. These studies provide crucial insights applicable to understanding the behavior of this compound and related compounds.
The positional variations in chlorophenyl systems encompass three primary isomeric arrangements: para-chlorophenyl (4-chlorophenyl), meta-chlorophenyl (3-chlorophenyl), and ortho-chlorophenyl (2-chlorophenyl). Each positional isomer exhibits distinct electronic properties arising from the different spatial relationships between the chlorine substituent and the point of attachment to the central methylene carbon. The para-chlorophenyl configuration, as found in this compound, typically demonstrates enhanced electronic communication through the aromatic π-system compared to meta- or ortho-substituted analogs.
Crystallographic studies of related compounds have demonstrated that positional isomerism significantly affects intermolecular interactions and solid-state packing arrangements. Research findings indicate that five pairs of chlorinated and brominated analogs display isomorphous crystal structures, suggesting that halogen positioning exerts greater influence on packing than halogen identity. The favored hydrogen bonding mode in these systems involves N-H···N pyridine interactions, though specific positional arrangements can promote alternative amide-amide intermolecular interactions.
The pyridinyl positional variations present additional complexity through the possible placement of the nitrogen heteroatom at 2-, 3-, or 4-positions within the pyridine ring. The 4-pyridinyl arrangement in this compound positions the nitrogen atom para to the methylene linkage, creating optimal geometric alignment for hydrogen bonding interactions. This configuration contrasts with 2-pyridinyl systems, where intramolecular N-H···N interactions can influence molecular planarity and overall conformational preferences.
Melting point analysis of positional isomers reveals systematic relationships between structural features and thermal properties. Research has demonstrated that melting temperatures depend on both lattice energy and molecular symmetry considerations, following patterns consistent with Carnelley's rule regarding the relationship between molecular symmetry and melting points. The melting points can be accurately predicted through linear regression analysis incorporating both total energy and electrostatic components, highlighting the quantitative relationships between structure and properties in these systems.
Properties
IUPAC Name |
(4-chlorophenyl)-pyridin-4-ylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2.2ClH/c13-11-3-1-9(2-4-11)12(14)10-5-7-15-8-6-10;;/h1-8,12H,14H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRLUUPRAOMVPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=NC=C2)N)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(4-Chlorophenyl)(4-pyridinyl)methyl]amine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological properties, synthesis, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound consists of a central amine group linked to a chlorophenyl group and a pyridinyl group. The presence of two hydrochloride salts indicates that the amine has reacted with hydrochloric acid, forming an ionic compound. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound generally involves the nucleophilic addition of chlorophenyl magnesium bromide to pyridine carboxaldehyde, followed by reduction processes. Various synthetic methods have been documented, highlighting the efficiency and yield of producing this compound in laboratory settings .
Antibacterial Activity
Research has shown that derivatives of [(4-Chlorophenyl)(4-pyridinyl)methyl]amine exhibit significant antibacterial properties. A study conducted on several chlorophenyl-(pyridinyl)-methylamine hydrochloride derivatives revealed that certain compounds demonstrated strong antibacterial activity against Pseudomonas aeruginosa, with inhibition zones reaching up to 15.0 mm at a concentration of 500 µg/0.05 mL .
Table 1: Antibacterial Activity of Derivatives
| Compound | Inhibition Zone (mm) | Target Organism |
|---|---|---|
| 2b | 15.0 | P. aeruginosa |
| 3b | 14.5 | E. coli |
| 1a | 10.0 | S. aureus |
Antioxidant Activity
Recent investigations into the antioxidant properties of similar compounds have indicated that chlorophenyl and pyridinyl derivatives can exhibit significant antioxidant capabilities. These properties may be attributed to their ability to scavenge free radicals, which is critical in preventing oxidative stress-related diseases .
Case Studies and Research Findings
- Antibacterial Screening : A series of studies conducted on chlorophenyl-(pyridinyl)-methylamine derivatives highlighted their effectiveness against various gram-negative and gram-positive bacteria, underscoring their potential as therapeutic agents .
- Neuropharmacological Studies : While direct studies on this compound are sparse, related compounds have been evaluated for neuropharmacological effects, demonstrating alterations in neurotransmitter systems which could provide insights into their mechanism of action .
- Toxicological Assessments : Toxicological evaluations have been performed on structurally similar compounds, revealing moderate toxicity levels in certain derivatives while maintaining therapeutic efficacy against targeted biological pathways .
Scientific Research Applications
Drug Development
[(4-Chlorophenyl)(4-pyridinyl)methyl]amine dihydrochloride serves as a lead compound in the development of new therapeutic agents. Its structural similarities with other bioactive compounds suggest that it may exhibit a range of pharmacological activities, including:
- Anti-inflammatory effects
- Analgesic properties
- Potential anti-cancer activity
These activities have been supported by computer-aided predictions and preliminary studies indicating that compounds with similar structures can interact favorably with biological macromolecules.
Biological Interaction Studies
Research involving this compound has focused on understanding how it interacts with various biological systems. Such studies are essential for advancing drug development processes. For instance, interaction studies have demonstrated that the compound can bind to specific receptors or enzymes, potentially modulating their activity. This mechanism of action is critical for assessing its therapeutic potential in treating diseases such as cancer or inflammatory disorders.
Synthesis and Methodologies
The synthesis of this compound typically involves multi-step organic reactions. These reactions are crucial for producing the compound in a pure form suitable for biological testing. The synthesis process highlights the complexity and precision required in organic chemistry:
- Starting Materials : The synthesis usually begins with readily available precursors that contain the chlorophenyl and pyridinyl groups.
- Reactions : Various reactions such as nucleophilic substitutions and coupling reactions are employed to build the desired structure.
- Purification : After synthesis, purification techniques like crystallization or chromatography are used to isolate the dihydrochloride salt.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues with Chlorophenyl and Aromatic Substitutions
[4-(4-Chlorophenyl)phenyl]methylamine Hydrochloride
- Molecular Formula : C₁₃H₁₃Cl₂N
- Molecular Weight : 254.16 g/mol
- Key Differences : Lacks the pyridine ring present in the target compound, replacing it with a second phenyl group. This reduces polarity and may limit hydrogen-bonding interactions.
- Applications : Used in organic synthesis and as a building block for bioactive molecules .
Cetirizine Dihydrochloride
- Molecular Formula : C₂₁H₂₅ClN₂O₃·2HCl
- Molecular Weight : 461.81 g/mol
- Key Differences : Contains a piperazine ring and ethoxy acetic acid group, enhancing water solubility and histamine H₁ receptor affinity.
- Applications : Second-generation antihistamine for allergic rhinitis and urticaria .
Meclizine Dihydrochloride
Heterocyclic Analogues
{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}amine Dihydrochloride
{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amine Hydrochloride
Data Table: Structural and Functional Comparison
Research Findings and Key Distinctions
Pharmacological Relevance
Physicochemical Properties
- Solubility : The dihydrochloride salt form enhances aqueous solubility in all compounds.
- Polarity : Presence of pyridine in the target compound increases polarity compared to purely phenyl-substituted analogues (e.g., [4-(4-Chlorophenyl)phenyl]methylamine) .
Preparation Methods
Stepwise Synthesis via Trichloroacetimidate Intermediate (Based on Patent KR20110093130A)
A detailed method involves the following key steps:
| Step | Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Reaction of (4-chlorophenyl)(pyridin-2-yl)methanol with trichloroacetonitrile in the presence of a base catalyst in an organic solvent | Base catalyst, organic solvent, room to low temperature | Formation of (4-chlorophenyl)(pyridin-2-yl)methyl 2,2,2-trichloroacetimidate intermediate |
| 2 | O-alkylation reaction of the intermediate with tert-butyl-4-hydroxypiperidine in the presence of a Lewis acid | Low temperature, Lewis acid catalyst | Formation of tert-butyl-4-[(4-chlorophenyl)(pyridin-2-yl)methoxy]piperidine-1-carboxylate |
| 3 | Acid-mediated deprotection of the tert-butyl group | Acid such as phosphoric acid, hydrochloric acid, or sulfuric acid | Yielding the target 4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidine |
- The O-alkylation reaction is optimized by conducting it at low temperature with Lewis acid catalysis rather than high temperature with base catalysis, significantly shortening reaction time (by 24 to 48 hours) and improving yield by 20-30%.
- The intermediate trichloroacetimidate compound is isolable and useful for further transformations.
- Acid choice for deprotection is flexible but commonly involves phosphoric, hydrochloric, or sulfuric acid.
This method is notable for its efficiency and high yield, making it suitable for pharmaceutical production involving piperidine derivatives.
Hydrolysis and Salt Formation Procedures (Based on Patent WO2009057133A2)
Although this patent focuses on related piperazine derivatives, the hydrolysis and salt formation methods are relevant for preparing hydrochloride salts of amine compounds like this compound.
| Step | Description | Conditions | Notes |
|---|---|---|---|
| Hydrolysis | Acid or alkaline hydrolysis of amide or related intermediates | Acid hydrolysis preferred; acids include aqueous hydrochloric, hydrobromic, sulfuric acid; temperature range -20°C to 130°C, preferably 80-85°C | Hydrolysis liberates free amine for salt formation |
| Salt Formation | Reaction of free amine with hydrochloric acid gas or acid-saturated organic solvents | Use of ketone solvents (acetone, methyl ethyl ketone) or alcoholic solvents optionally with water | Depending on acid amount, monohydrochloride or dihydrochloride salts can be formed |
- Byproducts such as benzyl amine can be recovered and recycled to improve process efficiency.
- Salt formation is critical for pharmaceutical formulation, enhancing compound stability and solubility.
Comparative Summary of Preparation Approaches
| Feature | Trichloroacetimidate Route (KR20110093130A) | Hydrolysis and Salt Formation (WO2009057133A2) |
|---|---|---|
| Starting Material | (4-Chlorophenyl)(pyridin-2-yl)methanol | Amide or related intermediates |
| Key Reaction | O-alkylation with tert-butyl-4-hydroxypiperidine | Acid or base hydrolysis |
| Catalyst | Lewis acid (low temperature) | Acid (hydrochloric, hydrobromic, sulfuric) |
| Reaction Conditions | Low temperature, organic solvent | 80-85°C preferred for hydrolysis |
| Yield Improvement | 20-30% increase, shorter reaction time | Efficient conversion to free amine |
| Salt Formation | Acid deprotection step | Direct acid gas purging or acid addition |
| Industrial Relevance | High yield, scalable for pharmaceuticals | Common method for salt preparation |
Research Findings and Practical Considerations
- Reaction Optimization: The use of Lewis acids at low temperature for O-alkylation significantly enhances reaction rate and yield compared to traditional base-catalyzed high-temperature methods.
- Intermediate Stability: The trichloroacetimidate intermediate is a stable and isolable compound, facilitating purification and quality control.
- Acid Selection: Flexibility in acid choice for deprotection and salt formation allows adaptation to process scale and safety considerations.
- Recycling of Byproducts: Recovery and reuse of amine byproducts improve overall process sustainability.
- Scalability: Both methods are amenable to scale-up, with careful control of temperature and reagent addition critical for reproducibility.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [(4-Chlorophenyl)(4-pyridinyl)methyl]amine dihydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via multi-step protocols involving nucleophilic substitution and reductive amination. For example:
Alkylation : React 4-chlorophenylmagnesium bromide with 4-pyridinecarboxaldehyde to form a benzhydryl intermediate.
Reductive Amination : Use sodium cyanoborohydride in methanol under acidic conditions to reduce the imine intermediate.
Salt Formation : Treat the free base with HCl gas in anhydrous ethanol to obtain the dihydrochloride salt.
Critical parameters include temperature control (±2°C) during alkylation to minimize byproducts and stoichiometric precision (1:1.05 amine:HCl ratio) for salt formation .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Use complementary analytical techniques:
- X-ray Crystallography : Resolve the 3D conformation of the benzhydryl core to confirm stereochemistry.
- NMR Spectroscopy : Analyze - and -NMR spectra for characteristic peaks (e.g., pyridinyl protons at δ 8.2–8.6 ppm, chlorophenyl protons at δ 7.3–7.5 ppm).
- HRMS : Validate molecular weight (CHClN·2HCl; theoretical [M+H]: 253.04) .
Advanced Research Questions
Q. How can contradictory pharmacological data (e.g., varying IC values in enzyme assays) be resolved for this compound?
- Methodological Answer : Contradictions may arise from assay-specific variables:
- Buffer Systems : Compare activity in Tris-HCl (pH 7.4) vs. HEPES (pH 7.2) to identify pH-dependent effects.
- Enzyme Sources : Use recombinant vs. tissue-extracted enzymes to rule out isoform-specific interactions.
- Control Experiments : Include known inhibitors (e.g., staurosporine for kinase assays) to calibrate assay sensitivity .
Q. What strategies optimize reaction efficiency in large-scale synthesis while minimizing impurities?
- Methodological Answer :
- Catalyst Screening : Test Pd/C vs. Raney nickel for reductive amination efficiency (target: >90% conversion).
- Purification : Use preparative HPLC with a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA) to isolate the dihydrochloride salt from byproducts like unreacted aldehyde.
- Process Analytics : Implement in-line FTIR to monitor imine formation in real time .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., GPCRs)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with cryo-EM structures of target receptors (e.g., 5-HTR) to identify binding poses.
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex.
- SAR Analysis : Modify substituents (e.g., replacing 4-Cl with 4-F) and calculate binding free energy (ΔG) differences .
Q. What analytical methods are recommended for detecting hydrolytic degradation products under physiological conditions?
- Methodological Answer :
- Forced Degradation : Incubate the compound in PBS (pH 7.4) at 37°C for 48 hours.
- LC-MS/MS : Identify degradation products (e.g., 4-chlorobenzaldehyde via [M+H]: 139.01) using a Q-TOF mass spectrometer.
- Kinetic Modeling : Apply first-order decay models to predict shelf-life under varying storage conditions .
Q. How can structure-activity relationship (SAR) studies improve selectivity for CNS targets?
- Methodological Answer :
- Scaffold Modification : Introduce methyl groups at the pyridinyl C3 position to sterically block off-target binding.
- In Vivo Testing : Compare BBB permeability (logBB) of analogs using murine models and LC-MS quantification of brain homogenates.
- Selectivity Profiling : Screen against a panel of 50 GPCRs/kinases to identify structural motifs causing promiscuity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
